molecular formula C10H12BrNO2 B613290 (R)-alpha-Methyl-2-bromophenylalanine CAS No. 1212307-90-8

(R)-alpha-Methyl-2-bromophenylalanine

Cat. No. B613290
M. Wt: 258.11 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-Methyl-2-bromophenylalanine, also known as (R)-α-methyl-2-bromophenylalanine or (R)-α-methyl-2-bromo-L-phenylalanine, is an amino acid analog that has been studied extensively in the scientific research community due to its unique structure and properties. It is a chiral molecule, meaning it has two enantiomers, or mirror images, that are not superimposable. This molecule has been used in research in the fields of biochemistry, pharmacology, and neuroscience, as well as in the development of drugs and other pharmaceutical products.

Scientific Research Applications

Asymmetric Synthesis of Amino Acids

  • Application : A study demonstrated the asymmetric synthesis of amino acids, including non-proteinogenic amino acids such as 4-bromophenylalanine and alpha-methylvaline, utilizing organolithium carboxyl synthons. This method can be applied for synthesizing derivatives of (R)-alpha-Methyl-2-bromophenylalanine (Cooper et al., 2004).

Decarboxylase Inhibition and Blood Pressure Regulation

  • Application : Alpha-Methyl-3,4-dihydroxy-DL-phenylalanine, a compound related to (R)-alpha-Methyl-2-bromophenylalanine, has been found effective in inhibiting aromatic amino acid decarboxylation in humans. This inhibition is associated with blood pressure reduction in hypertensive patients (Oates et al., 1960).

Synthesis of Orthogonally Protected Amino Acids

  • Application : A novel strategy for the synthesis of (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides was developed, highlighting a method potentially applicable to (R)-alpha-Methyl-2-bromophenylalanine. These synthesized amino acids can be directly incorporated into peptides without further protective group manipulations (Obrecht et al., 1996).

Bromination of Phenylalanine

  • Application : Research on the bromination of L-Phenylalanine, closely related to (R)-alpha-Methyl-2-bromophenylalanine, has led to the isolation of isomeric bromo-L-phenylalanines. This process can be a critical step in the synthesis of various bromophenylalanine derivatives (Faulstich et al., 1973).

properties

IUPAC Name

(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQZLKYRAINNIW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Methyl-2-bromophenylalanine

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